molecular formula C14H20N2S B15158673 1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- CAS No. 681821-53-4

1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro-

Cat. No.: B15158673
CAS No.: 681821-53-4
M. Wt: 248.39 g/mol
InChI Key: XHSHPURENAXGEC-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting with precursors like glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides.

    Attachment of the Thienylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction using thienylmethyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its imidazole ring.

    Medicine: Possible applications in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes or receptors, often by mimicking natural substrates or inhibitors. The cyclohexyl and thienylmethyl groups might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound, simpler in structure.

    2-Methylimidazole: A methyl-substituted derivative.

    4,5-Dihydroimidazole: Lacks the cyclohexyl and thienylmethyl groups.

Uniqueness

1H-Imidazole, 2-(cyclohexyl-3-thienylmethyl)-4,5-dihydro- is unique due to its specific substituents, which can confer distinct chemical and biological properties compared to other imidazole derivatives.

Properties

CAS No.

681821-53-4

Molecular Formula

C14H20N2S

Molecular Weight

248.39 g/mol

IUPAC Name

2-[cyclohexyl(thiophen-3-yl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C14H20N2S/c1-2-4-11(5-3-1)13(12-6-9-17-10-12)14-15-7-8-16-14/h6,9-11,13H,1-5,7-8H2,(H,15,16)

InChI Key

XHSHPURENAXGEC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)C3=NCCN3

Origin of Product

United States

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